molecular formula C22H20N2O2 B11173968 3-benzamido-N-benzyl-N-methylbenzamide

3-benzamido-N-benzyl-N-methylbenzamide

Cat. No.: B11173968
M. Wt: 344.4 g/mol
InChI Key: XBGXKUBZOKRSDB-UHFFFAOYSA-N
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Description

3-benzamido-N-benzyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of three benzene rings and an amide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-benzyl-N-methylbenzamide typically involves the condensation of benzoyl chloride with N-benzyl-N-methylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-benzyl-N-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-benzamido-N-benzyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzamido-N-benzyl-N-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-methylbenzamide: A derivative of benzamide with a methyl group attached to the nitrogen atom.

    N-benzylbenzamide: A derivative of benzamide with a benzyl group attached to the nitrogen atom.

Uniqueness

3-benzamido-N-benzyl-N-methylbenzamide is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atom, as well as an additional benzamido group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-benzamido-N-benzyl-N-methylbenzamide

InChI

InChI=1S/C22H20N2O2/c1-24(16-17-9-4-2-5-10-17)22(26)19-13-8-14-20(15-19)23-21(25)18-11-6-3-7-12-18/h2-15H,16H2,1H3,(H,23,25)

InChI Key

XBGXKUBZOKRSDB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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